
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxyl groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl substituents. One common method includes the esterification of 1,3-pyrrolidinedicarboxylic acid with tert-butyl alcohol and methyl alcohol under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in pharmaceutical synthesis.
Applications De Recherche Scientifique
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl and methyl groups provide steric hindrance, affecting the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 3-methyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: Similar structure but different stereochemistry, affecting its reactivity and biological activity.
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Contains a pyridine ring, leading to different chemical properties and applications.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and methyl groups, which provide distinct steric and electronic effects.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7-8,13H,5-6H2,1-4H3 |
Clé InChI |
RXXJYTJQEVMOHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


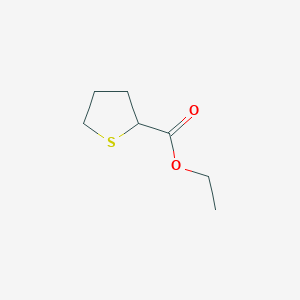
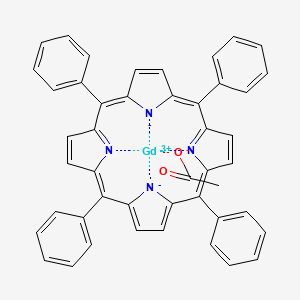
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
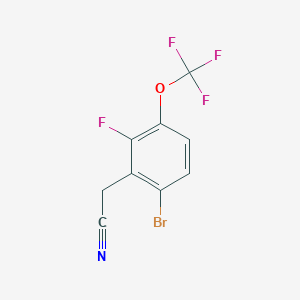
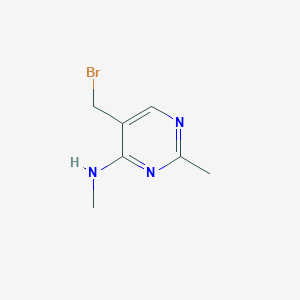
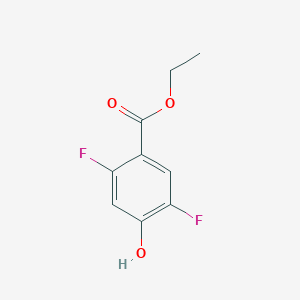


![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)




